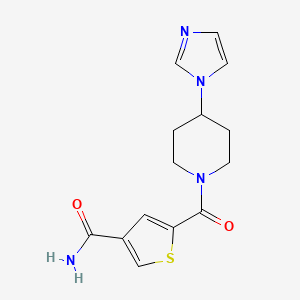
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide, also known as DPBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities. DPBA has been shown to exhibit a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments to investigate its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to inhibit the activity of enzymes such as topoisomerase II and RNA polymerase II, which are essential for these processes.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of fungal growth, the modulation of immune cell activity, and the inhibition of certain enzymes involved in cellular processes. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has also been shown to have potential neuroprotective effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
The advantages of using 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide in laboratory experiments include its relatively low cost and availability, as well as its diverse range of potential applications. However, 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide also has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are many potential future directions for research on 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide, including further studies on its mechanism of action and potential therapeutic applications. Some potential areas of research include investigating the use of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide as a potential antifungal agent, as a modulator of the immune system, and as a tool for investigating the role of certain enzymes in cellular processes. In addition, further studies on the potential neuroprotective effects of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide may have implications for the treatment of neurodegenerative diseases.
合成方法
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-phenyl-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, and can result in different yields and purity levels.
科学研究应用
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been used in a variety of scientific research applications, including as a potential antifungal agent, as a modulator of the immune system, and as a tool for investigating the role of certain enzymes in cellular processes. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to modulate the activity of certain immune cells, such as macrophages and T cells, and may have potential applications in the treatment of autoimmune diseases and cancer.
属性
IUPAC Name |
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-6-7-12(13(17)8-10)14(22)20-15-18-9-19-21(15)11-4-2-1-3-5-11/h1-9H,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOIGWMIYXOCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,5R)-3-[[[1H-imidazol-5-yl(phenyl)methyl]amino]methyl]-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B7440065.png)
![(3R,5R)-1-[6-(dimethylamino)pyrimidin-4-yl]-5-[[(6-phenylpyrazin-2-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B7440082.png)
![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![(4-cyclopentyl-1,4-diazepan-1-yl)-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440101.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)

![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)



![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)